molecular formula C7H14O3S B12563282 Hexanoic acid, 6-(methylsulfinyl)- CAS No. 183858-49-3

Hexanoic acid, 6-(methylsulfinyl)-

Cat. No.: B12563282
CAS No.: 183858-49-3
M. Wt: 178.25 g/mol
InChI Key: LMCSMHJWQWMKAE-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-(methylsulfinyl)- (CAS: 183858-49-3) is a sulfoxide-containing derivative of hexanoic acid with the molecular formula C₇H₁₄O₃S and a monoisotopic mass of 178.066365 g/mol . The compound features a methylsulfinyl (-S(O)CH₃) group at the terminal position of the hexanoic acid chain. This structural motif confers unique physicochemical properties, including polarity and hydrogen-bonding capacity, which influence its reactivity and biological interactions.

Properties

CAS No.

183858-49-3

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

IUPAC Name

6-methylsulfinylhexanoic acid

InChI

InChI=1S/C7H14O3S/c1-11(10)6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9)

InChI Key

LMCSMHJWQWMKAE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-(methylsulfinyl)-, can be achieved through various synthetic routes. One common method involves the oxidation of 6-(methylthio)hexanoic acid using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically takes place under mild conditions, with the oxidizing agent being added slowly to the reaction mixture to control the rate of oxidation.

Industrial Production Methods

Industrial production of hexanoic acid, 6-(methylsulfinyl)-, often involves the use of biocatalysts. For example, certain strains of bacteria, such as Megasphaera sp. MH, can metabolize fructose and produce hexanoic acid derivatives, including hexanoic acid, 6-(methylsulfinyl)-, in the presence of electron acceptors like acetate . This biotechnological approach offers a sustainable and environmentally friendly method for producing this compound.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-(methylsulfinyl)-, undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents.

    Reduction: The compound can be reduced to 6-(methylthio)hexanoic acid using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions to form esters or amides, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: 6-(methylsulfonyl)hexanoic acid.

    Reduction: 6-(methylthio)hexanoic acid.

    Substitution: Hexanoic acid esters or amides.

Scientific Research Applications

Hexanoic acid, 6-(methylsulfinyl)-, has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Hexanoic Acid Derivatives

Hexanoic Acid Esters with Terminal Amino Groups

Several hexanoic acid derivatives substituted with tertiary amino groups at the terminal position have been studied for their biological activities. For example:

  • 6-(Piperidin-1-yl)hexanoic acid esters (ER = 5.6)
  • 6-(Morpholin-4-yl)hexanoic acid esters (ER = 15.0)

These compounds exhibit enhanced skin permeation activity compared to unmodified hexanoic acid. The higher activity of the morpholine-substituted derivative is attributed to its additional hydrogen-bond acceptor (ethereal oxygen) and optimal lipophilicity .

Table 1: Comparison of Hexanoic Acid Derivatives with Terminal Substituents
Compound Substituent Key Property/Activity Reference
6-(Methylsulfinyl)hexanoic acid -S(O)CH₃ Polarity, enzymatic interactions
6-(Piperidin-1-yl)hexanoic acid ester -N(C₅H₁₀) ER = 5.6 (skin permeation enhancer)
6-(Morpholin-4-yl)hexanoic acid ester -N(C₄H₈O) ER = 15.0 (enhanced H-bonding)
6-([1,1'-Biphenyl]-4-yl)-4-oxohexanoic acid Aromatic biphenyl Anti-inflammatory (CYP1A2 binding)

Aromatic Hexanoic Acid Derivatives

6-([1,1'-Biphenyl]-4-yl)-4-oxohexanoic acid (26) demonstrates significant anti-inflammatory activity in vivo, comparable to Fenbufen. Docking studies reveal its interaction with CYP1A2 via hydrogen bonds with Ala317 and π-stacking with Phe125/Phe226, achieving a binding energy of -9.8 kcal/mol . The methylsulfinyl group in 6-(methylsulfinyl)hexanoic acid may similarly engage in hydrogen bonding but lacks the aromatic moiety critical for π-interactions.

Functional Analogues: Sulfoxide-Containing Compounds

Isothiocyanates from Wasabi

6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC), a Wasabi-derived compound, shares the methylsulfinyl group with 6-(methylsulfinyl)hexanoic acid. It induces quinone reductase (QR) activity in Hepa1c1c7 cells via upregulation of QR mRNA, with optimal activity at 40 μM.

Mechanistic and Application Differences

  • Biological Activity: The methylsulfinyl group in 6-MSITC and 6-(methylsulfinyl)hexanoic acid enhances Phase II enzyme induction but varies in cytotoxicity .
  • Chemical Reactivity : In Swern oxidations, the sulfoxide’s steric environment and acidity (pKa ~1.5) determine its efficiency compared to bulkier analogues .

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